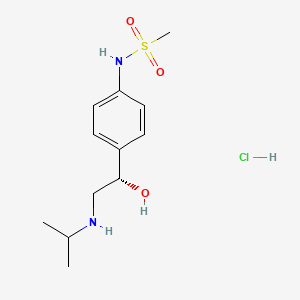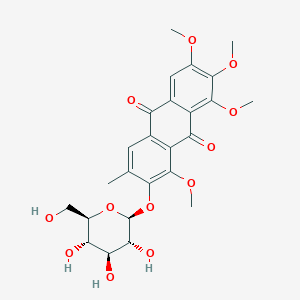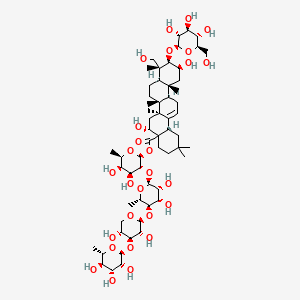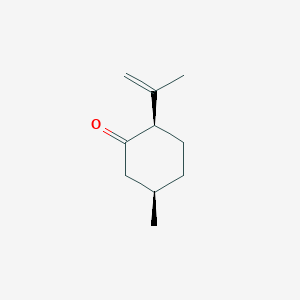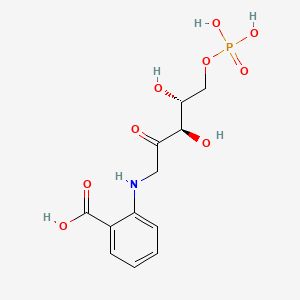![molecular formula C35H28O22 B1201030 4-({3,4-Dihydroxy-5-[(3,4,5-trihydroxybenzoyl)oxy]benzoyl}oxy)-1-hydroxy-3,5-bis[(3,4,5-trihydroxybenzoyl)oxy]cyclohexane-1-carboxylic acid](/img/structure/B1201030.png)
4-({3,4-Dihydroxy-5-[(3,4,5-trihydroxybenzoyl)oxy]benzoyl}oxy)-1-hydroxy-3,5-bis[(3,4,5-trihydroxybenzoyl)oxy]cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Di-O-galloyl-4-O-digalloylquinic acid is a carbonyl compound.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Cyclic Dipeptidyl Ureas : A study by Sañudo et al. (2006) discussed the synthesis of cyclic dipeptidyl ureas using cyclohexyl or benzyl isocyanide and benzoylformic acid. This synthesis is relevant for the exploration of novel compounds similar in structure to 4-({3,4-Dihydroxy-5-[(3,4,5-trihydroxybenzoyl)oxy]benzoyl}oxy)-1-hydroxy-3,5-bis[(3,4,5-trihydroxybenzoyl)oxy]cyclohexane-1-carboxylic acid.
Metal-Organic Polymers : The study by Zhang et al. (2014) on metal-organic polymers demonstrates the synthesis and structural characterization of complexes, which could provide insights into similar structures to the compound .
Supramolecular Dendrimers : The work of Percec et al. (2006) on the synthesis of supramolecular dendrimers is relevant for understanding the potential complex formation capabilities of the compound.
Crystallography and Molecular Structure
Crystallography of Similar Compounds : The paper by Zhao et al. (2011) on the crystallography of gallic acid provides information on the molecular structure and crystal packing, which can be relevant for the study of similar compounds.
Molecular Chair-Based Coordination Polymers : Research by Dai et al. (2009) discusses the construction of copper metal-organic systems, which can provide insights into the structural aspects of similar compounds.
Synthesis and Characterization Techniques
Synthesis of 4-Hydroxybenzene Derivatives : The study by Elliott et al. (1983) on the synthesis of 4-hydroxy-2-hydroxymethylcyclopent-2-en-1-one derivatives could provide synthesis techniques relevant to the compound of interest.
Characterization of Organic Salts : Jin et al.'s (2014) research on the characterization of organic salts formed by various acidic compounds and bis(benzimidazole) Jin et al. (2014) could provide valuable insights into the properties and characterization of related compounds.
Crystal Structure of Ethyl Cyclohexane Derivatives : Dyachenko and Chernega's work on the synthesis and crystal structure of ethyl cyclohexane derivatives Dyachenko and Chernega (2007) might offer relevant information about the crystallography of similar structures.
Synthesis of Crown Ethers : The synthesis of crown ethers by Gibson and Nagvekar Gibson and Nagvekar (1997) might provide insights into the synthesis of complex cyclic structures similar to the compound of interest.
2D Interpenetrating Coordination Polymers : The study of 2D interpenetrating coordination polymers by Lan et al. Lan et al. (2008) offers insights into the synthesis and characterization of complex molecular architectures, which can be relevant for the study of 4-({3,4-Dihydroxy-5-[(3,4,5-trihydroxybenzoyl)oxy]benzoyl}oxy)-1-hydroxy-3,5-bis[(3,4,5-trihydroxybenzoyl)oxy]cyclohexane-1-carboxylic acid.
properties
Product Name |
4-({3,4-Dihydroxy-5-[(3,4,5-trihydroxybenzoyl)oxy]benzoyl}oxy)-1-hydroxy-3,5-bis[(3,4,5-trihydroxybenzoyl)oxy]cyclohexane-1-carboxylic acid |
|---|---|
Molecular Formula |
C35H28O22 |
Molecular Weight |
800.6 g/mol |
IUPAC Name |
(3R,5R)-4-[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxy-1-hydroxy-3,5-bis[(3,4,5-trihydroxybenzoyl)oxy]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C35H28O22/c36-15-1-11(2-16(37)25(15)43)30(47)54-22-8-14(7-21(42)28(22)46)33(50)57-29-23(55-31(48)12-3-17(38)26(44)18(39)4-12)9-35(53,34(51)52)10-24(29)56-32(49)13-5-19(40)27(45)20(41)6-13/h1-8,23-24,29,36-46,53H,9-10H2,(H,51,52)/t23-,24-,29?,35?/m1/s1 |
InChI Key |
IECIGJUPCKCYMX-JHZIIMIVSA-N |
Isomeric SMILES |
C1[C@H](C([C@@H](CC1(C(=O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C3=CC(=C(C(=C3)OC(=O)C4=CC(=C(C(=C4)O)O)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O |
SMILES |
C1C(C(C(CC1(C(=O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C3=CC(=C(C(=C3)OC(=O)C4=CC(=C(C(=C4)O)O)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O |
Canonical SMILES |
C1C(C(C(CC1(C(=O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C3=CC(=C(C(=C3)OC(=O)C4=CC(=C(C(=C4)O)O)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




